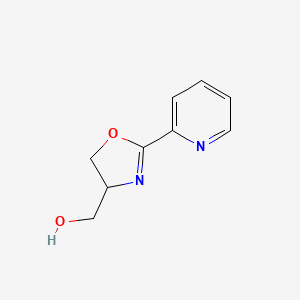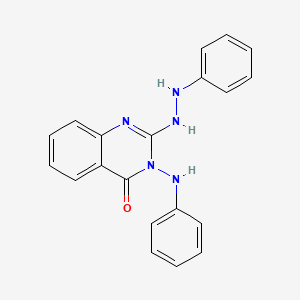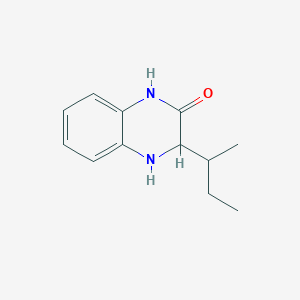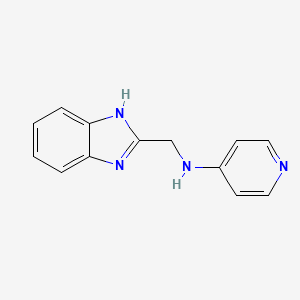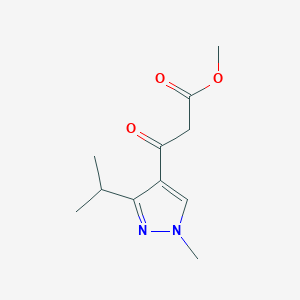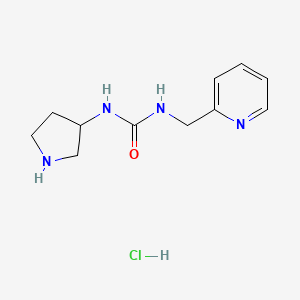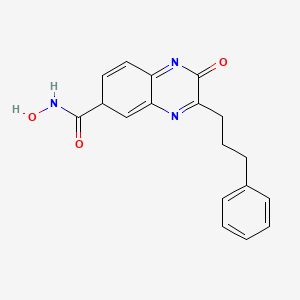
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCS 2210 is a small molecule inducer of neuronal differentiation. It increases the expression of neuronal markers such as β-III tubulin and neuron-specific enolase, and induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This compound has shown significant potential in the field of neurobiology, particularly in the differentiation of mesenchymal stem cells into neuronal cells .
Métodos De Preparación
The synthetic routes and reaction conditions for TCS 2210 are not extensively documented in the public domain. it is known that the compound is supplied as a powder with a purity of at least 98% . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 milligrams per milliliter . For industrial production, the preparation method involves dissolving 2 milligrams of the compound in 50 microliters of DMSO to create a mother liquor with a concentration of 40 milligrams per milliliter .
Análisis De Reacciones Químicas
TCS 2210 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under standard laboratory conditions and is typically stored at -20°C to maintain its stability . Common reagents used in reactions involving TCS 2210 include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives that retain the core structure of TCS 2210 while incorporating additional functional groups .
Aplicaciones Científicas De Investigación
TCS 2210 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for inducing neuronal differentiation in mesenchymal stem cells . In biology, it is employed to study the mechanisms of neuronal differentiation and to develop new therapies for neurodegenerative diseases . In medicine, TCS 2210 is being investigated for its potential to promote nerve regeneration and repair . In industry, it is used in the development of new drugs and therapeutic agents targeting the nervous system .
Mecanismo De Acción
The mechanism of action of TCS 2210 involves the induction of neuronal differentiation through the upregulation of neuronal markers such as β-III tubulin and neuron-specific enolase . The compound promotes neurite outgrowth in PC12 neuronal precursor-like cells, which is indicative of its ability to stimulate the growth and development of neuronal cells . The molecular targets and pathways involved in this process include the activation of specific signaling pathways that regulate neuronal differentiation and growth .
Comparación Con Compuestos Similares
TCS 2210 is unique in its ability to induce neuronal differentiation in mesenchymal stem cells without cytotoxicity . Similar compounds include other small molecule inducers of neuronal differentiation, such as retinoic acid and brain-derived neurotrophic factor . TCS 2210 stands out due to its high potency and specificity in promoting neuronal differentiation .
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-6H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,13,24H,4,7-8H2,(H,21,22) |
Clave InChI |
IOHPGNFXVFFBGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=NC3=CC(C=CC3=NC2=O)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


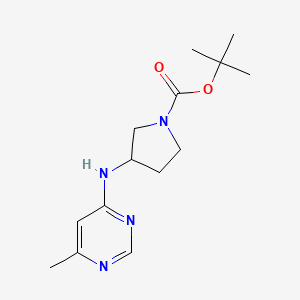
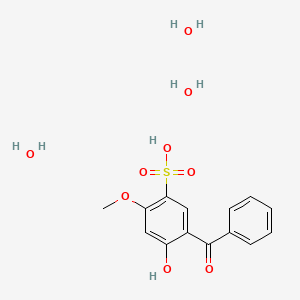
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
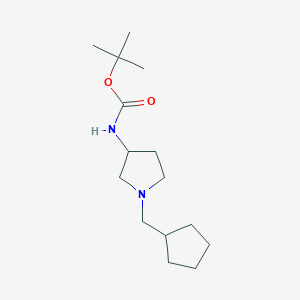
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
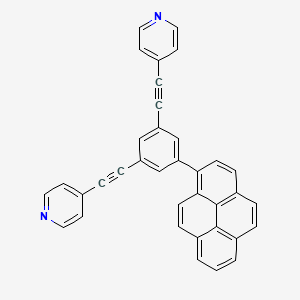
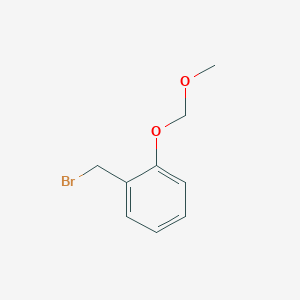
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
